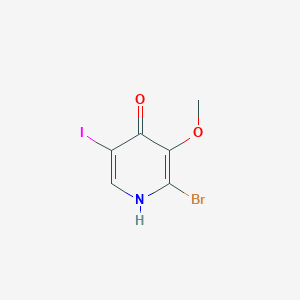![molecular formula C14H14N2O6 B1532178 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid CAS No. 1221723-94-9](/img/structure/B1532178.png)
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
描述
3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound featuring a pyrazole ring linked to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid generally involves multi-step organic reactions. One potential route includes the condensation of suitable hydrazine derivatives with 4-(2-hydroxyethyl)benzoic acid to form the pyrazole ring. Further methylation and oxidation steps would be essential to introduce the methoxycarbonyl and hydroxyethyl groups respectively.
Industrial Production Methods
Industrial production could involve optimization of the synthetic route for scale, particularly focusing on yield improvement and process economy. This often requires high-throughput techniques and the use of automated reactor systems to ensure consistency and quality.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: : Potential reduction of the pyrazole ketone to the alcohol form.
Substitution: : The benzene ring and pyrazole moiety can undergo electrophilic and nucleophilic substitutions respectively.
Common Reagents and Conditions
Common reagents used include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation processes.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution conditions: : Electrophilic substitutions typically use reagents like nitrating mixtures or halogenating agents.
Major Products
Major products vary depending on the reactions but typically include oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. It can be used to study reaction mechanisms or as a building block in the development of new materials with specific properties.
Biology
In biological studies, it may serve as a probe to investigate enzyme functions, particularly those involved in metabolic pathways that interact with pyrazole derivatives. Its interactions with biological targets can be explored to develop new biochemical assays.
Medicine
Medicinally, 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid shows potential in drug development. Its structure suggests it could interact with various biological targets, offering avenues for the treatment of diseases.
Industry
Industrially, this compound might be used in the manufacturing of advanced polymers or as a specialty chemical in various manufacturing processes. Its unique chemical properties could be harnessed in the development of new materials.
作用机制
The mechanism by which 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and benzoic acid moieties provide sites for binding and reactivity, influencing biological pathways and processes at a molecular level.
相似化合物的比较
Uniqueness
Compared to other compounds with similar structures, 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is unique due to its specific substitution pattern which imparts distinct physicochemical and biological properties.
Similar Compounds
3-[4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid: : Similar but lacks the methoxycarbonyl group.
4-(2-hydroxyethyl)-3-(methoxycarbonyl)-1H-pyrazole: : Lacks the benzoic acid moiety.
5-oxo-4,5-dihydro-1H-pyrazole: : Basic pyrazole structure without additional substituents.
属性
IUPAC Name |
3-[4-(2-hydroxyethyl)-3-methoxycarbonyl-5-oxo-4H-pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVUOEBXRJPTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


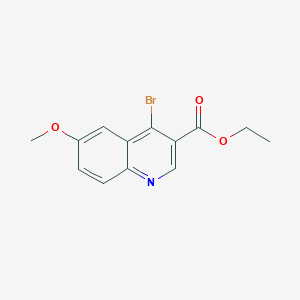

![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)
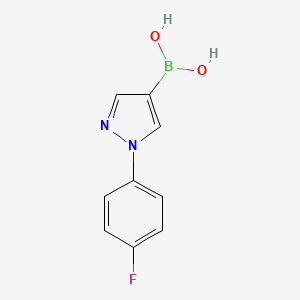
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)




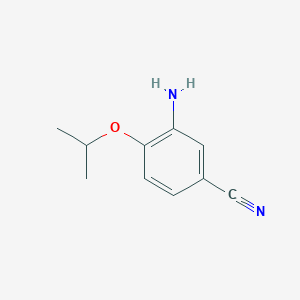
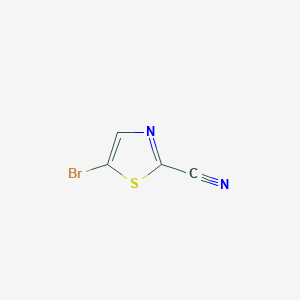
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)

